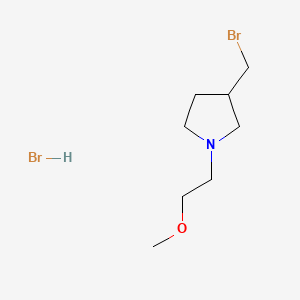
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group and a methoxyethyl group attached to the pyrrolidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide typically involves the bromination of 1-(2-methoxyethyl)pyrrolidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(Azidomethyl)-1-(2-methoxyethyl)pyrrolidine, while oxidation with potassium permanganate could produce 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine N-oxide.
Scientific Research Applications
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide exerts its effects is primarily through the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(2-methoxyethyl)pyrrolidine hydrochloride
- 3-(Iodomethyl)-1-(2-methoxyethyl)pyrrolidine iodide
- 3-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidine
Uniqueness
3-(Bromomethyl)-1-(2-methoxyethyl)pyrrolidine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H17Br2NO |
|---|---|
Molecular Weight |
303.03 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(2-methoxyethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-11-5-4-10-3-2-8(6-9)7-10;/h8H,2-7H2,1H3;1H |
InChI Key |
GFBXFJRPOWEUEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
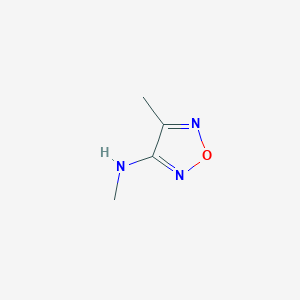
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
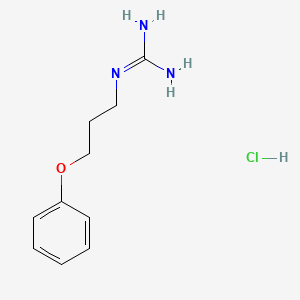
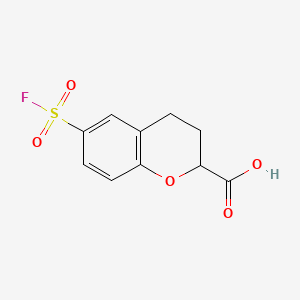
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

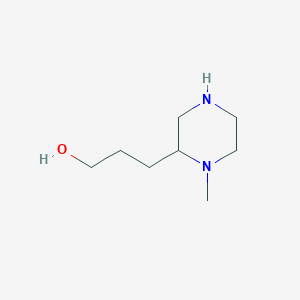
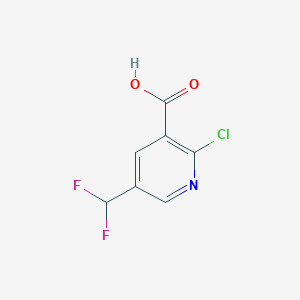
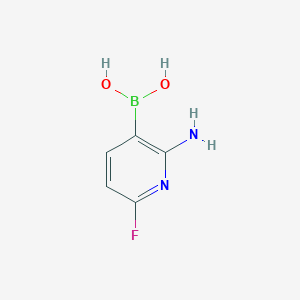

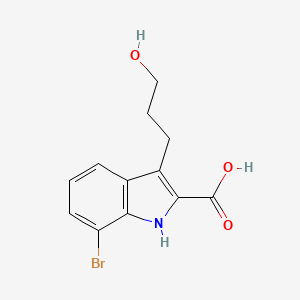

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
